molecular formula C10H18N2O B2561431 N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide CAS No. 2137592-22-2

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide

Cat. No.: B2561431
CAS No.: 2137592-22-2
M. Wt: 182.267
InChI Key: IHMXXOFLWPUXSN-UHFFFAOYSA-N
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Description

N-(7-Azabicyclo[221]heptan-2-yl)-2-methylpropanamide is a chemical compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, modulating neurotransmission and affecting various physiological processes . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors and its potential for various chemical modifications make it a valuable compound in research and development.

Properties

IUPAC Name

N-(7-azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-6(2)10(13)12-9-5-7-3-4-8(9)11-7/h6-9,11H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMXXOFLWPUXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC2CCC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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